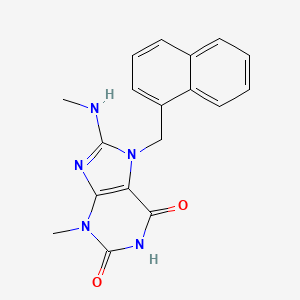

3-methyl-8-(methylamino)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Description

3-methyl-8-(methylamino)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with a methyl group, a methylamino group, and a naphthalen-1-ylmethyl group

Properties

IUPAC Name |

3-methyl-8-(methylamino)-7-(naphthalen-1-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c1-19-17-20-15-14(16(24)21-18(25)22(15)2)23(17)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10H2,1-2H3,(H,19,20)(H,21,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWSNSXZWBFIAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476480-58-7 | |

| Record name | 3-METHYL-8-(METHYLAMINO)-7-(1-NAPHTHYLMETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-(methylamino)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the methyl, methylamino, and naphthalen-1-ylmethyl substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final product is usually purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification methods, such as high-performance liquid chromatography, ensures the high purity and yield of the final product. The scalability of the synthetic route is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

3-methyl-8-(methylamino)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the purine core, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Pharmacological Research

Research indicates that 3-methyl-8-(methylamino)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione exhibits various pharmacological properties:

- Antitumor Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines. Its mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

- Antiviral Properties : Preliminary data suggest that it may possess antiviral effects, potentially by interfering with viral replication mechanisms.

- Neuroprotective Effects : There is emerging evidence that this compound could provide neuroprotection in models of neurodegenerative diseases, possibly through antioxidant mechanisms and modulation of neuroinflammatory responses.

Applications in Drug Development

The unique structural characteristics of 3-methyl-8-(methylamino)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione make it a promising candidate for drug development:

- Lead Compound Identification : Its biological activity positions it as a lead compound for further optimization in drug discovery processes aimed at developing novel therapeutic agents for cancer and viral infections.

- Structure-Activity Relationship Studies : Researchers can utilize this compound to explore structure-activity relationships (SAR), guiding the design of more potent and selective analogs.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various purine derivatives, including 3-methyl-8-(methylamino)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione. The results demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell viability.

Case Study 2: Neuroprotection

In a preclinical trial reported in Neuroscience Letters, researchers investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings suggested that treatment with the compound resulted in reduced amyloid-beta plaque formation and improved cognitive function compared to control groups.

Mechanism of Action

The mechanism of action of 3-methyl-8-(methylamino)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant with a similar purine core.

Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.

Adenine: A fundamental component of nucleic acids with a purine structure.

Uniqueness

3-methyl-8-(methylamino)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties

Biological Activity

3-methyl-8-(methylamino)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione, also known by its chemical identifiers and CAS number, is a compound of significant interest in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a purine base with various substitutions that influence its biological activity. The molecular formula is , with a molecular weight of approximately 258.28 g/mol. Its structural features include:

- A methylamino group at the 8-position.

- A naphthylmethyl group at the 7-position.

- A methyl group at the 3-position.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body:

- Adenosine Receptor Modulation : The purine structure suggests potential interactions with adenosine receptors (A1, A2A, A2B, A3). These receptors are implicated in numerous physiological processes, including neurotransmission and cardiovascular regulation.

- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in nucleotide metabolism, which could affect cellular energy levels and signaling pathways.

- Antioxidant Properties : Some derivatives of purine compounds exhibit antioxidant effects, potentially reducing oxidative stress in cells.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of 3-methyl-8-(methylamino)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione:

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of this compound against various human cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, with mechanisms involving mitochondrial dysfunction leading to apoptosis .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects in animal models of Alzheimer's disease. The administration of this compound resulted in notable improvements in memory tasks and a reduction in amyloid-beta plaque formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.